Cas no 1313761-41-9 (2-(2-phenylethoxy)phenylboronic acid)

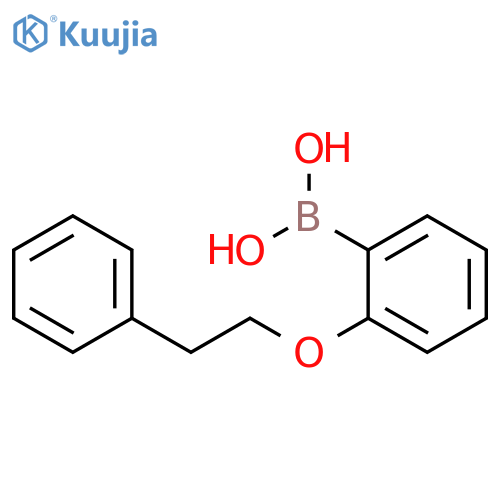

1313761-41-9 structure

商品名:2-(2-phenylethoxy)phenylboronic acid

CAS番号:1313761-41-9

MF:C14H15BO3

メガワット:242.078104257584

CID:4587964

2-(2-phenylethoxy)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- [2-(2-phenylethoxy)phenyl]boronic acid

- 2-(2-phenylethoxy)phenylboronic acid

-

- インチ: 1S/C14H15BO3/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9,16-17H,10-11H2

- InChIKey: DSHRJFXNRCHYTE-UHFFFAOYSA-N

- ほほえんだ: B(C1=CC=CC=C1OCCC1=CC=CC=C1)(O)O

じっけんとくせい

- 色と性状: No data available

- 密度みつど: Not available

- ゆうかいてん: Not available

- ふってん: Not available

- フラッシュポイント: Not available

- じょうきあつ: Not available

2-(2-phenylethoxy)phenylboronic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(2-phenylethoxy)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM430321-250mg |

[2-(2-phenylethoxy)phenyl]boronic acid |

1313761-41-9 | 95%+ | 250mg |

$*** | 2023-03-29 | |

| TRC | B521698-100mg |

[2-(2-phenylethoxy)phenyl]boronic acid |

1313761-41-9 | 100mg |

$ 250.00 | 2022-06-07 | ||

| Enamine | EN300-75416-10.0g |

[2-(2-phenylethoxy)phenyl]boronic acid |

1313761-41-9 | 95% | 10.0g |

$2577.0 | 2024-05-23 | |

| Chemenu | CM430321-1g |

[2-(2-phenylethoxy)phenyl]boronic acid |

1313761-41-9 | 95%+ | 1g |

$*** | 2023-03-29 | |

| 1PlusChem | 1P01AI68-10g |

[2-(2-phenylethoxy)phenyl]boronic acid |

1313761-41-9 | 95% | 10g |

$3247.00 | 2023-12-22 | |

| Aaron | AR01AIEK-250mg |

[2-(2-phenylethoxy)phenyl]boronic acid |

1313761-41-9 | 95% | 250mg |

$398.00 | 2025-02-09 | |

| Aaron | AR01AIEK-1g |

[2-(2-phenylethoxy)phenyl]boronic acid |

1313761-41-9 | 95% | 1g |

$850.00 | 2025-02-09 | |

| Aaron | AR01AIEK-10g |

[2-(2-phenylethoxy)phenyl]boronic acid |

1313761-41-9 | 95% | 10g |

$3569.00 | 2023-12-16 | |

| A2B Chem LLC | AV68928-50mg |

[2-(2-phenylethoxy)phenyl]boronic acid |

1313761-41-9 | 95% | 50mg |

$170.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331217-50mg |

[2-(2-phenylethoxy)phenyl]boronic acid |

1313761-41-9 | 95% | 50mg |

¥3194.00 | 2024-08-09 |

2-(2-phenylethoxy)phenylboronic acid 関連文献

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1313761-41-9 (2-(2-phenylethoxy)phenylboronic acid) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量